molecular formula C23H32N2O2S B11356663 4-butyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide

4-butyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B11356663
M. Wt: 400.6 g/mol
InChI Key: ZFBLJGUYZIDOCP-UHFFFAOYSA-N
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Description

4-BUTYL-N-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring and the methoxyphenyl group. The cyclohexane ring is then functionalized with a butyl group and a carboxamide group. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and various amines. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic or thiazole rings .

Scientific Research Applications

4-BUTYL-N-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BUTYL-N-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-BUTYL-N-{2-[2-(4-HYDROXYPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE
  • 4-BUTYL-N-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE
  • 4-BUTYL-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE

Uniqueness

The uniqueness of 4-BUTYL-N-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ETHYL}CYCLOHEXANE-1-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H32N2O2S

Molecular Weight

400.6 g/mol

IUPAC Name

4-butyl-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H32N2O2S/c1-3-4-5-17-6-8-18(9-7-17)22(26)24-15-14-20-16-28-23(25-20)19-10-12-21(27-2)13-11-19/h10-13,16-18H,3-9,14-15H2,1-2H3,(H,24,26)

InChI Key

ZFBLJGUYZIDOCP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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